- Preparation of acid-sensitive epoxy monomers, China, , ,

Cas no 92223-80-8 (tert-Butyl Oxirane-2-carboxylate)

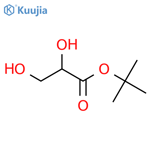

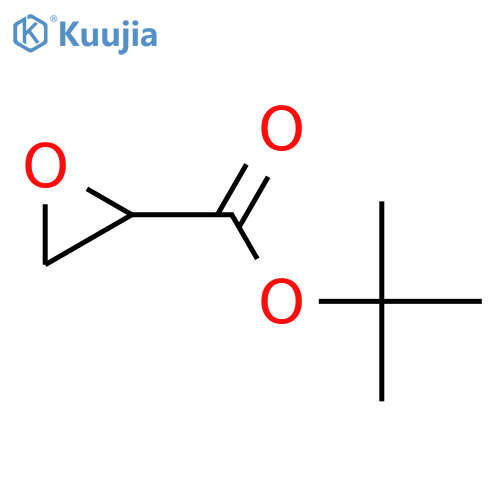

92223-80-8 structure

상품 이름:tert-Butyl Oxirane-2-carboxylate

tert-Butyl Oxirane-2-carboxylate 화학적 및 물리적 성질

이름 및 식별자

-

- 2-Oxiranecarboxylic acid, 1,1-dimethylethyl ester

- TERT-BUTYL OXIRANE-2-CARBOXYLATE

- 1,1-Dimethylethyl 2-oxiranecarboxylate (ACI)

- Glycidic acid, tert-butyl ester (7CI)

- Oxiranecarboxylic acid, 1,1-dimethylethyl ester (9CI)

- Oxirane-2-carboxylic acid tert-butyl ester

- AS-67498

- DB-088544

- 92223-80-8

- tert-butyloxirane-2-carboxylate

- Oxiranecarboxylic acid, 1,1-dimethylethyl ester

- CS-0037958

- MFCD24501779

- SCHEMBL7870788

- tert-Butyl (R)-oxirane-2-carboxylate

- SY125206

- Z1509050079

- EN300-1272483

- W11683

- AKOS032961391

- tert-Butyl Oxirane-2-carboxylate

-

- MDL: MFCD24501779

- 인치: 1S/C7H12O3/c1-7(2,3)10-6(8)5-4-9-5/h5H,4H2,1-3H3

- InChIKey: DPZMUWXOAMOYDT-UHFFFAOYSA-N

- 미소: O=C(C1CO1)OC(C)(C)C

계산된 속성

- 정밀분자량: 144.078644241g/mol

- 동위원소 질량: 144.078644241g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 3

- 중원자 수량: 10

- 회전 가능한 화학 키 수량: 3

- 복잡도: 145

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 1

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 38.8Ų

- 소수점 매개변수 계산 참조값(XlogP): 0.8

tert-Butyl Oxirane-2-carboxylate 보안 정보

- 신호어:warning

- 피해 선언: H303+H313+H333

- 경고성 성명: P264+P280+P305+P351+P338+P337+P313

- 보안 지침: H303+H313+H333

- 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

tert-Butyl Oxirane-2-carboxylate 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A984320-1g |

tert-Butyl oxirane-2-carboxylate |

92223-80-8 | 95% | 1g |

$24.0 | 2025-02-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108598-100mg |

tert-Butyl oxirane-2-carboxylate |

92223-80-8 | 98% | 100mg |

¥36 | 2023-04-12 | |

| Enamine | EN300-1272483-0.1g |

tert-butyl oxirane-2-carboxylate |

92223-80-8 | 95% | 0.1g |

$106.0 | 2023-06-08 | |

| abcr | AB487767-5 g |

tert-Butyl oxirane-2-carboxylate, 95%; . |

92223-80-8 | 95% | 5g |

€227.90 | 2023-04-20 | |

| TRC | B872003-100mg |

tert-Butyl Oxirane-2-carboxylate |

92223-80-8 | 100mg |

$ 160.00 | 2022-06-06 | ||

| Enamine | EN300-1272483-10000mg |

tert-butyl oxirane-2-carboxylate |

92223-80-8 | 95.0% | 10000mg |

$493.0 | 2023-10-02 | |

| Enamine | EN300-1272483-10.0g |

tert-butyl oxirane-2-carboxylate |

92223-80-8 | 95% | 10g |

$807.0 | 2023-06-08 | |

| Enamine | EN300-1272483-2.5g |

tert-butyl oxirane-2-carboxylate |

92223-80-8 | 95% | 2.5g |

$390.0 | 2023-06-08 | |

| Enamine | EN300-1272483-0.25g |

tert-butyl oxirane-2-carboxylate |

92223-80-8 | 95% | 0.25g |

$151.0 | 2023-06-08 | |

| abcr | AB487767-5g |

tert-Butyl oxirane-2-carboxylate, 95%; . |

92223-80-8 | 95% | 5g |

€213.00 | 2025-02-13 |

tert-Butyl Oxirane-2-carboxylate 합성 방법

합성회로 1

반응 조건

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 12 h, rt

참조

합성회로 2

반응 조건

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; rt; rt → 60 °C; 2.5 d, reflux; reflux → rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt; 1 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt; 1 h, rt

참조

- Preparation of bicyclic aryl monobactam compounds and methods of use thereof for the treatment of bacterial infections, World Intellectual Property Organization, , ,

합성회로 3

반응 조건

1.1 Reagents: Acetic acid , Hydrogen peroxide Catalysts: Iron(3+), bis[N,N′-dimethyl-N,N′-bis[(2-pyridinyl-κN)methyl]-1,2-ethanediamine-κ… Solvents: Acetonitrile , Water ; 15 min, 298 K; 15 min, 298 K

참조

- Cis-Dihydroxylation of electron deficient olefins catalysed by an oxo-bridged diiron(III) complex with H2O2, Journal of Molecular Catalysis A: Chemical, 2016, 413, 77-84

합성회로 4

반응 조건

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 2 d, reflux; reflux → 0 °C

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

참조

- Isopenicillin N Synthase Mediates Thiolate Oxidation to Sulfenate in a Depsipeptide Substrate Analogue: Implications for Oxygen Binding and a Link to Nitrile Hydratase?, Journal of the American Chemical Society, 2008, 130(31), 10096-10102

합성회로 5

반응 조건

1.1 Reagents: Hydrogen peroxide Catalysts: (OC-6-33-A)-[[N1(S),N2(S),1R,2R]-N1,N2-Dimethyl-N1,N2-bis[(2-pyridinyl-κN)methyl… Solvents: Acetic acid ; rt

참조

- A chameleon catalyst for nonheme iron-promoted olefin oxidation, Chemical Communications (Cambridge, 2014, 50(89), 13777-13780

합성회로 6

반응 조건

1.1 Reagents: Butyllithium Solvents: Benzene , Tetrahydrofuran , Hexane

참조

- A stereocontrolled approach to electrophilic epoxides, Journal of the Chemical Society, 1988, (9), 2663-74

합성회로 7

반응 조건

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 6 d, reflux

참조

- Preparation of 2-[(N-substituted carbamoyl)oxy]acetates as selective inhibitors of NLRP3 inflammasome, World Intellectual Property Organization, , ,

합성회로 8

반응 조건

1.1 Reagents: Peracetic acid

참조

- Peracetic acid, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-8

합성회로 9

반응 조건

1.1 Reagents: Acetic acid , Hydrogen peroxide Catalysts: (OC-6-33)-[rel-[N(R),N′(R)]-N,N′-Dimethyl-N,N′-bis[(2-pyridinyl-κN)methyl]-1,2-e… Solvents: Acetonitrile ; 25 min, rt

참조

- Iron-catalyzed olefin epoxidation in the presence of acetic acid: insights into the nature of the metal-based oxidant, Journal of the American Chemical Society, 2007, 129(51), 15964-15972

합성회로 10

반응 조건

1.1 Reagents: Hydrogen peroxide Catalysts: Iron, [2,2′-[[(1S,1′S,2R,2′R)-[2,2′-bipyrrolidine]-1,1′-diyl-κN1,κN1′]bis(methyl… Solvents: Acetonitrile , Water ; 20 min, 25 °C; 5 min, 25 °C

참조

- Iron-catalyzed asymmetric olefin cis-dihydroxylation with 97% enantiomeric excess, Angewandte Chemie, 2008, 47(10), 1887-1889

합성회로 11

반응 조건

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; rt; rt → 60 °C; 2.5 d, 60 °C; 60 °C → rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt; 1 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt; 1 h, rt

참조

- Preparation of biaryl monobactam compounds for the treatment of bacterial infections, World Intellectual Property Organization, , ,

합성회로 12

반응 조건

1.1 Reagents: Hydrogen peroxide Catalysts: Iron, [[N(R),N′(S),1S,2S]-N,N′-dimethyl-N,N′-bis[(6-methyl-2-pyridinyl-κN)methyl… Solvents: Acetonitrile , Water

참조

- Modeling Rieske Dioxygenases: The First Example of Iron-Catalyzed Asymmetric cis-Dihydroxylation of Olefins, Journal of the American Chemical Society, 2001, 123(27), 6722-6723

tert-Butyl Oxirane-2-carboxylate Preparation Products

tert-Butyl Oxirane-2-carboxylate 관련 문헌

-

Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58

-

2. Book reviews

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

92223-80-8 (tert-Butyl Oxirane-2-carboxylate) 관련 제품

- 1230101-01-5(N-cyclohexyl-N-methylcyclohexane-1,4-diamine)

- 1254961-38-0(1H-Benzimidazole, 1-[4-(10-[1,1'-biphenyl]-4-yl-9-anthracenyl)phenyl]-2-ethyl-)

- 942010-41-5(3-2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl-1-phenylurea)

- 2138261-79-5((3-chloro-1-benzothiophen-2-yl)methanethiol)

- 1822842-08-9(Methyl 6-amino-2-chloro-3,4-dimethoxybenzoate)

- 1538107-52-6(1-(3-Fluoropropyl)-1h-indol-5-amine)

- 190249-87-7(Fmoc-aminooxy-PEG2-NH2)

- 2171690-96-1(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{3-(methoxymethyl)cyclobutylcarbamoyl}butanoic acid)

- 921833-85-4(2-({7-phenyl-5H,6H,7H-imidazo2,1-c1,2,4triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide)

- 204317-03-3(5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde)

추천 공급업체

Amadis Chemical Company Limited

(CAS:92223-80-8)tert-Butyl Oxirane-2-carboxylate

순결:99%

재다:25g

가격 ($):346.0